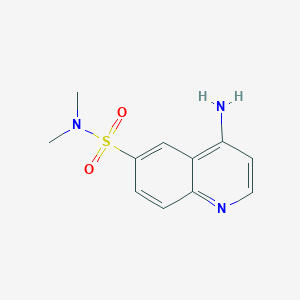
(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with a complex structure that includes a cyano group, an indene moiety, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
科学研究应用
(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group and carbamate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: Without the (S) configuration, this compound may have different biological activity.
tert-butyl (5-cyano-1H-inden-1-yl)carbamate: Lacking the dihydro moiety, this compound has a different structure and potentially different reactivity.
Uniqueness
(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
903557-33-5 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI 键 |
MGRQZBYHVQSEQQ-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C#N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)






![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)



